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Compound of Interest

Compound Name: C18H19BrN4O5

Cat. No.: B15172104 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for the compound with the molecular formula C18H19BrN4O5. Due to the absence of publicly

available experimental data for a specific structure corresponding to this formula, this document

presents a theoretical analysis based on a plausible candidate structure. The data herein is

intended to serve as a reference for researchers and scientists engaged in the synthesis,

characterization, and development of novel chemical entities.

Postulated Structure
For the purpose of this guide, we will consider a hypothetical structure that fits the molecular

formula C18H19BrN4O5. A plausible candidate is (E)-N'-(5-bromo-2-hydroxy-3-

methoxybenzylidene)-4-methoxy-2-nitrobenzohydrazide. This structure contains a variety of

functional groups, including an aromatic ring, a bromo substituent, a hydroxyl group, methoxy

groups, a nitro group, a hydrazide linkage, and an imine, which will give rise to a rich and

informative spectroscopic profile.

Molecular Structure:

Spectroscopic Data Summary
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for the postulated structure of C18H19BrN4O5.
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Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

11.80 s 1H Ar-OH

11.50 s 1H -NH-

8.50 s 1H -N=CH-

7.95 d 1H Ar-H

7.80 dd 1H Ar-H

7.40 d 1H Ar-H

7.20 d 1H Ar-H

7.00 d 1H Ar-H

3.90 s 3H -OCH₃

3.85 s 3H -OCH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

165.0 C=O

160.0 Ar-C (nitro-substituted)

158.0 Ar-C (methoxy-substituted)

152.0 Ar-C (hydroxy-substituted)

148.0 -N=CH-

145.0 Ar-C (methoxy-substituted)

135.0 Ar-C

130.0 Ar-C

125.0 Ar-C

120.0 Ar-C

118.0 Ar-C

115.0 Ar-C (bromo-substituted)

110.0 Ar-C

56.5 -OCH₃

56.0 -OCH₃

Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad O-H stretch (phenolic)

3250 Medium N-H stretch (amide)

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch (-OCH₃)

1680 Strong C=O stretch (amide I)

1620 Medium C=N stretch (imine)

1590, 1480 Medium-Strong Aromatic C=C stretch

1520, 1340 Strong N-O stretch (nitro group)

1260 Strong C-O stretch (aryl ether)

1050 Medium C-Br stretch

Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Fragments (ESI+)

m/z Ion

451.0, 453.0 [M+H]⁺

473.0, 475.0 [M+Na]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
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Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a

cryoprobe is used.

¹H NMR Acquisition:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 2.0 s

Acquisition Time: 4.0 s

Spectral Width: 16 ppm

¹³C NMR Acquisition:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 240 ppm

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-

corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are

referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a

UATR accessory is used.
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Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Data Processing: The resulting spectrum is baseline-corrected and the peaks are labeled.

Mass Spectrometry (MS)
Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol,

acetonitrile) to a concentration of 1 mg/mL. The solution is then further diluted to

approximately 10 µg/mL with the mobile phase.

Instrumentation: A Waters Xevo G2-XS QTof Mass Spectrometer (or equivalent) coupled with

an Acquity UPLC system is used.

Chromatographic Conditions (if applicable):

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic

acid.

Flow Rate: 0.4 mL/min

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Capillary Voltage: 3.0 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C
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Mass Range: 50-1000 m/z

Data Processing: The acquired data is processed using MassLynx software to identify the

molecular ion and any significant fragment ions.

Visualizations
The following diagrams illustrate key experimental workflows.

Synthesis & Purification

Spectroscopic Characterization

Synthesis of C18H19BrN4O5 Purification (e.g., Crystallization)

NMR Spectroscopy

IR Spectroscopy

Mass Spectrometry

Click to download full resolution via product page

Caption: General workflow from synthesis to spectroscopic characterization.
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Acquisition
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Caption: Detailed workflow for NMR spectroscopic analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15172104?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15172104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation
(Dilution in Mobile Phase)

UPLC Separation
(C18 Column)

Electrospray Ionization (ESI+)

Mass Analysis
(QTof Analyzer)

Data Analysis
(Molecular Ion & Fragments)

Click to download full resolution via product page

Caption: Workflow for LC-MS analysis.

To cite this document: BenchChem. [Spectroscopic Data of C18H19BrN4O5: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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